1H-Imidazole-1-carboxylic acid, 4-amino-5-cyano-, methyl ester
Overview
Description
1H-Imidazole-1-carboxylic acid, 4-amino-5-cyano-, methyl ester is a heterocyclic organic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1H-Imidazole-1-carboxylic acid, 4-amino-5-cyano-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of an imidazole derivative with a cyano group and an amino group can be catalyzed by specific reagents to form the desired ester. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and solvents that are suitable for large-scale synthesis .
Chemical Reactions Analysis
1H-Imidazole-1-carboxylic acid, 4-amino-5-cyano-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or amino groups, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. .
Scientific Research Applications
1H-Imidazole-1-carboxylic acid, 4-amino-5-cyano-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-carboxylic acid, 4-amino-5-cyano-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or other proteins. The cyano and amino groups can also participate in various interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds to 1H-Imidazole-1-carboxylic acid, 4-amino-5-cyano-, methyl ester include other imidazole derivatives such as:
1H-Imidazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an ester group.
4-Amino-1H-imidazole-5-carboxamide: This compound features an amide group instead of a cyano group.
1H-Imidazole-1-carboxylic acid, 4-amino-5-cyano-: This compound lacks the methyl ester group. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-amino-5-cyanoimidazole-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-12-6(11)10-3-9-5(8)4(10)2-7/h3H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQHPWUYTKQCBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=NC(=C1C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20529667 | |
Record name | Methyl 4-amino-5-cyano-1H-imidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20529667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91026-78-7 | |
Record name | Methyl 4-amino-5-cyano-1H-imidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20529667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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